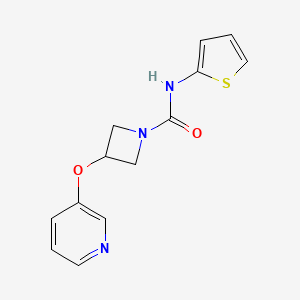

N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide” is a compound that belongs to the class of pyrimidines. Pyrimidine rings are found in the structures of many important natural and synthetic biologically active compounds . Of particular interest are pyrrolidine derivatives containing a pyrimidine ring, because such compounds often show significant pharmacological activity .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide” can be confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The current methods for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives can be divided into two main types. The first type of methods is used more often and relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type of methods involves the formation of pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide” can be determined by various spectroscopic techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy .科学研究应用

抗原生动物剂

已经合成并评估了与“N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)呋喃-2-甲酰胺”结构相关的化合物,以了解它们的抗原生动物特性。这些化合物对引起昏睡病的布氏锥虫和引起疟疾的恶性疟原虫表现出显着的体外和体内活性。合成过程涉及多个步骤,从 2-乙酰呋喃开始,以产生二酰胺和潜在的前药,这些前药显示出很强的 DNA 亲和力和优异的抗原生动物活性,表明它们作为治疗原生动物感染的治疗剂的潜力 (Ismail 等,2004)。

农业化学

已经合成了“N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)呋喃-2-甲酰胺”的衍生物,并显示出显着的促进植物生长的作用。这项研究证明了该化学物质在农业中的潜力,特别是在促进植物生长和提高产量方面。此类化合物可用于开发旨在提高作物产量和改善粮食安全的新型农用化学品 (Pivazyan 等,2019)。

组蛋白脱乙酰酶抑制

另一项研究重点是设计、合成和生物评估化合物,包括“N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)呋喃-2-甲酰胺”作为口服活性组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物选择性抑制 HDAC 1-3 和 11,显示出作为抗癌药物的潜力。它们阻断癌细胞增殖,诱导组蛋白乙酰化、蛋白质表达、细胞周期停滞和凋亡,突出了它们在癌症治疗中的潜力 (Zhou 等,2008)。

分子识别

已经对与“N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)呋喃-2-甲酰胺”相关的吡咯和呋喃基双酰胺进行了研究,以开发用于选择性传感和药物释放的新型超分子凝胶剂。这些研究说明了该化合物在设计用于分子识别的功能性材料中的用途,突出了它在医学应用之外的多功能性 (Panja 等,2018)。

DNA 结合和修饰

进一步的研究探索了将受“N-((4-(吡咯烷-1-基)嘧啶-2-基)甲基)呋喃-2-甲酰胺”启发的呋喃氨基酸掺入 DNA 结合多酰胺中。已证明这些化合物可以稳定双链 DNA 并表现出选择性识别,表明它们在基因调控和针对特定 DNA 序列的治疗干预中的潜力 (Muzikar 等,2011)。

作用机制

Target of Action

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide with its targets results in a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . Its inhibitory effects on various enzymes can alter multiple biochemical processes .

Biochemical Pathways

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide affects several biochemical pathways due to its broad range of targets . By inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), affecting pathways that are regulated by this second messenger . Its inhibition of isocitrate dehydrogenase 1 can impact the citric acid cycle . By inhibiting endothelin-converting enzyme 1 and vascular adhesion protein 1, it can influence vascular function and inflammation .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially enhance the bioavailability of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide.

Result of Action

The molecular and cellular effects of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide’s action are diverse due to its multiple targets . It can modulate pain perception, influence cell growth and development, and alter various biochemical processes . It also has antioxidative and antibacterial properties and can affect the cell cycle .

未来方向

The future directions for “N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide” could involve further exploration of its pharmacological activities and potential applications in medicine. There is also scope for exploring new synthesis methods and studying its mechanism of action in more detail .

生化分析

Biochemical Properties

The pyrrolidine ring in N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring in the compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity . Specific interactions of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide with enzymes and proteins are not reported in the literature.

Molecular Mechanism

Compounds with a pyrrolidine ring are known to have different biological profiles due to their different binding modes to enantioselective proteins .

属性

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-4-3-9-20-11)16-10-12-15-6-5-13(17-12)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQGGTZOFFXGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2577583.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)

![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)

![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide](/img/structure/B2577599.png)